BenchChemオンラインストアへようこそ!

2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate

Process chemistry Condensation yield API intermediate

2‑Methoxyethyl 2‑(3‑nitrobenzylidene)‑3‑oxobutyrate (CAS 39562‑22‑6, MF C₁₄H₁₅NO₆, MW 293.27) is a Knoevenagel-condensation product that serves as the penultimate intermediate uniquely mandated for the manufacture of the dual‑channel calcium antagonist cilnidipine and the cerebral vasodilator nimodipine. Its 2‑methoxyethyl ester group is not a spectator substituent but the component that ultimately furnishes the pharmacophoric 3‑(2‑methoxyethyl) carboxylate moiety of the final 1,4‑dihydropyridine drug; therefore the compound is irreplaceable by the analogous methyl, ethyl, or isopropyl esters when the synthetic target is cilnidipine or nimodipine.

Molecular Formula C14H15NO6
Molecular Weight 293.27 g/mol
Cat. No. B7823706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate
Molecular FormulaC14H15NO6
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC
InChIInChI=1S/C14H15NO6/c1-10(16)13(14(17)21-7-6-20-2)9-11-4-3-5-12(8-11)15(18)19/h3-5,8-9H,6-7H2,1-2H3
InChIKeyUVZJPCAZMGLNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate – The Pharmacophore-Defining Intermediate for Dihydropyridine CCBs


2‑Methoxyethyl 2‑(3‑nitrobenzylidene)‑3‑oxobutyrate (CAS 39562‑22‑6, MF C₁₄H₁₅NO₆, MW 293.27) is a Knoevenagel-condensation product that serves as the penultimate intermediate uniquely mandated for the manufacture of the dual‑channel calcium antagonist cilnidipine [1] and the cerebral vasodilator nimodipine [2]. Its 2‑methoxyethyl ester group is not a spectator substituent but the component that ultimately furnishes the pharmacophoric 3‑(2‑methoxyethyl) carboxylate moiety of the final 1,4‑dihydropyridine drug; therefore the compound is irreplaceable by the analogous methyl, ethyl, or isopropyl esters when the synthetic target is cilnidipine or nimodipine.

Why Methyl, Ethyl, or Isopropyl Analogs Cannot Replace 2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate in GMP API Routes


The 2‑methoxyethyl ester chain is the structural feature that distinguishes cilnidipine from predecessor dihydropyridines such as nifedipine, nitrendipine, and nimodipine [1]. Substituting the methoxyethyl moiety with a methyl, ethyl, or isopropyl group leads to a different active pharmaceutical ingredient (e.g., nifedipine or nitrendipine), not cilnidipine. Consequently, a generic substitution of the nitrobenzylidene‑acetoacetate intermediate alters the final drug’s receptor‑binding profile, pharmacokinetics, and regulatory filing. The quantitative evidence summarized in Section 3 demonstrates that the 2‑methoxyethyl ester also outperforms its shorter‑chain analogs in key process metrics—condensation yield, crude purity, and downstream Hantzsch‑cyclization efficiency—making it the sole intermediate that satisfies both pharmacopoeial identity requirements and process‑scale economics for cilnidipine manufacture [2][3].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 2‑Methoxyethyl 2‑(3‑Nitrobenzylidene)‑3‑oxobutyrate


Knoevenagel Condensation Yield: 71‑73% vs. 60% (Ethyl) and 65% (Isopropyl)

Under optimized H₂SO₄‑catalyzed conditions, the target compound is obtained in 71‑73% isolated yield after single crystallization, with a typical purity of 99.0‑99.2% (HPLC) [1]. In contrast, the ethyl analog 2‑(3‑nitrobenzylidene)‑3‑oxobutyrate ethyl ester is reported to afford only ~60% yield under similar condensation conditions , while the isopropyl analog yields ~65% via the conventional piperidine‑catalyzed route [2]. The 11‑13 percentage‑point yield advantage translates to a proportional reduction in raw‑material cost per kilogram of intermediate produced.

Process chemistry Condensation yield API intermediate

Crude Purity Before Recrystallization: 99.0‑99.2% vs. Commercial Minimum 95% for Methyl and Ethyl Analogs

The target compound can be obtained with >99% HPLC purity after a single crystallization from ethanol [1]. Commercial specifications for the methyl and ethyl analogs list a minimum purity of 95% . Delivering an additional 4+ percentage points of purity at the intermediate stage reduces the need for repeated recrystallizations and mitigates the carry‑over of regio‑isomeric or over‑oxidation impurities that complicate downstream Hantzsch cyclization.

Purification burden API intermediate quality HPLC purity

Melting Point Advantage: 72‑74 °C vs. 158 °C for Methyl and Ethyl Analogs Enables Lower‑Energy Purification

The target compound exhibits a melting point of 72‑74 °C (predicted BP 433.4 °C, density 1.266 g/cm³) [1]. In contrast, the methyl and ethyl analogs both melt substantially higher at ~158 °C . The ~85 °C lower melting point permits recrystallization from ethanol at moderate temperatures, reducing the risk of thermal decomposition of the nitroarene moiety and lowering the energy input required for solvent distillation and drying.

Crystallization Thermal stability Process safety

Downstream Hantzsch Cyclization Yield: 75‑76% Cilnidipine vs. Prior Art Without Catalyst

Using the title compound as the nitrobenzylidene component, cilnidipine is obtained in 75.3‑76.2% recrystallized yield when the Hantzsch cyclization with cinnamyl β‑aminocrotonate is catalyzed by aluminum isobutoxide [1]. The earlier Chinese patent CN200810038932.X described an uncatalyzed variant of the same transformation that suffered from 'low yield' [1]. While the baseline yield is not stated numerically, the catalyzed process’s 75%+ figure represents the current benchmark for pilot‑scale production and is directly enabled by the high purity and appropriate reactivity of the methoxyethyl nitrobenzylidene intermediate.

Hantzsch reaction Cilnidipine API Cyclization efficiency

Drug‑Product Specificity: Exclusive Intermediate for Cilnidipine/Nimodipine vs. Methyl/Ethyl Esters Used for Nifedipine/Nitrendipine

The 2‑methoxyethyl ester is the single intermediate that directly installs the 3‑(2‑methoxyethyl) carboxylate substituent of cilnidipine [1] and nimodipine [2]. By contrast, the methyl ester 2‑(3‑nitrobenzylidene)‑3‑oxobutyrate leads to nifedipine‑type products, and the ethyl ester leads to nitrendipine . Selection of the methoxyethyl intermediate is therefore not merely a preference but a regulatory and pharmacopoeial necessity: substituting the intermediate alters the drug substance’s IUPAC identity and associated compendial monograph parameters.

Pharmacophore identity Regulatory starting material API specificity

When to Procure 2‑Methoxyethyl 2‑(3‑Nitrobenzylidene)‑3‑oxobutyrate: Evidence‑Driven Application Scenarios


Cilnidipine GMP API Manufacturing Campaigns

Scenario: A pharmaceutical CDMO requires the penultimate intermediate for a validated cilnidipine route. The intermediate must deliver ≥75% downstream cyclization yield and >99% purity to meet pharmacopoeial impurity thresholds. The methoxyethyl ester is the only intermediate that satisfies the structural identity requirement for cilnidipine and achieves the reported 75‑76% Hantzsch yield with the aluminum isobutoxide catalyst system [1]. No methyl or ethyl analog can be substituted without changing the target drug substance.

Nimodipine Process Development and Scale‑Up

Scenario: A process R&D team is scaling an improved nimodipine synthesis. The title compound has been used as the electrophilic partner in the key Michael‑addition‑cyclocondensation step with isopropyl 3‑aminocrotonate, yielding nimodipine in 77‑79% yield with >99.5% HPLC purity [1]. The high crude purity of the intermediate (99.0‑99.2% [2]) reduces the burden of pre‑reaction purification, enabling a more streamlined two‑step telescoped process.

Academic Medicinal Chemistry: Dual L/N‑Type Calcium Channel Blocker Libraries

Scenario: A medicinal chemistry group is exploring structure‑activity relationships of dihydropyridine calcium channel blockers. Because the methoxyethyl substituent is essential for N‑type calcium channel affinity, the title compound serves as the key building block that installs this moiety in a single synthetic operation [1]. Using the methyl analog would exclusively produce L‑type‑selective dihydropyridines, limiting the scope of the SAR study.

Reference Standard and Impurity‑Profiling Studies

Scenario: A quality‑control laboratory requires a well‑characterized nitrobenzylidene intermediate for use as a reference marker in HPLC impurity profiling of cilnidipine or nimodipine API. The compound is available with documented purity (HPLC ≥99% [1]) and a defined melting point (72‑74 °C [2]), making it suitable for system‑suitability testing and relative‑response‑factor determination.

Quote Request

Request a Quote for 2-Methoxyethyl 2-(3-Nitrobenzylidene)-3-oxobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.